2,4-Dichloropyrimidine-5-carboxylic acid

Regioselective synthesis SNAr reaction Pyrimidine functionalization

Synthetic failure risk arises when procurement substitutes 2,4-dichloropyrimidine for the C-5 carboxyl analog-the unsubstituted scaffold cannot support orthogonal diversification. 2,4-Dichloropyrimidine-5-carboxylic acid resolves this with three reactive handles: sequential SNAr at C-4 and C-2 positions, plus independent C-5 carboxyl derivatization via amidation or esterification. • Access the CHEMBL340779 chemotype (cellular IC50 = 200 nM in Jurkat T-cells) through direct C-5 amidation • Generate herbicidal octyl/benzyl/allyl esters inaccessible from non-carboxylated or 5-bromo analogs • Ionizable carboxyl (pKa ≈ 0.97) enables aqueous-compatible one-pot syntheses without organic co-solvents • Electron-withdrawing C-5 substituent modulates SNAr regioselectivity for improved synthetic yield and purity

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 37131-89-8
Cat. No. B1323498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrimidine-5-carboxylic acid
CAS37131-89-8
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)Cl)C(=O)O
InChIInChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)
InChIKeyIVIHUCXXDVVSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloropyrimidine-5-carboxylic Acid (CAS 37131-89-8): Core Chemical Identity and Procurement Baseline


2,4-Dichloropyrimidine-5-carboxylic acid (CAS 37131-89-8) is a halogenated heterocyclic building block with the molecular formula C5H2Cl2N2O2 and molecular weight 192.99 g/mol . It features two chlorine atoms at the C-2 and C-4 positions and a carboxylic acid group at the C-5 position of the pyrimidine ring. The compound is a white solid with a melting point range of 90–97 °C and a predicted boiling point of 368.4±22.0 °C . The presence of three distinct reactive handles—two chloro substituents amenable to nucleophilic aromatic substitution (SNAr) and a carboxylic acid group available for amidation, esterification, or decarboxylative coupling—defines its multifunctional utility as a synthetic intermediate in pharmaceutical and agrochemical research [1].

Why 2,4-Dichloropyrimidine-5-carboxylic Acid Cannot Be Interchanged with 2,4-Dichloropyrimidine or 5-Bromo Analogs


Although multiple 2,4-dichloropyrimidine derivatives are commercially available, they are not interchangeable in synthetic workflows or biological applications. The C-5 substituent fundamentally alters physicochemical properties, reactivity, and downstream synthetic trajectory. 2,4-Dichloropyrimidine-5-carboxylic acid differs from the parent 2,4-dichloropyrimidine in that its C-5 carboxyl group provides an additional site for orthogonal derivatization, enabling synthetic sequences that are impossible with the unsubstituted scaffold . It differs from 5-bromo-2,4-dichloropyrimidine (CAS 36082-50-5) in that the carboxyl group confers increased polarity, aqueous solubility, and the ability to engage in acid-amine coupling reactions, whereas the 5-bromo analog is limited to cross-coupling chemistry . Furthermore, the C-5 carboxyl group functions as an electron-withdrawing substituent, modifying the regioselectivity of SNAr reactions relative to non-carboxylated analogs—a factor that directly impacts synthetic yield and purity [1]. These distinctions are not academic; they dictate which building block is suitable for a given synthetic route and whether procurement of an alternative will result in failed synthesis or non-viable intermediates.

Quantitative Differentiation Evidence for 2,4-Dichloropyrimidine-5-carboxylic Acid: Comparator-Based Selection Criteria


Regioselectivity Modulation: C-5 Carboxyl Group Alters SNAr Substitution Outcome Versus Unsubstituted 2,4-Dichloropyrimidine

Nucleophilic aromatic substitution on 2,4-dichloropyrimidine typically occurs preferentially at the C-4 position. However, this preference is often imperfect, resulting in product mixtures containing C-2 substitution byproducts that require difficult chromatographic separation [1]. The C-5 carboxylic acid group in 2,4-dichloropyrimidine-5-carboxylic acid functions as an electron-withdrawing substituent that further polarizes the ring, enhancing C-4 selectivity relative to the unsubstituted 2,4-dichloropyrimidine scaffold [2]. In contrast, 5-bromo-2,4-dichloropyrimidine introduces a heavier halogen at C-5, which does not provide the same electronic tuning effect and is instead optimized for metal-catalyzed cross-coupling rather than SNAr selectivity enhancement.

Regioselective synthesis SNAr reaction Pyrimidine functionalization

Synthetic Route Efficiency: Carboxylic Acid Enables Orthogonal Derivatization Unavailable with Non-Carboxylated Analogs

The carboxylic acid group at C-5 provides an orthogonal reactive handle that is absent in 2,4-dichloropyrimidine (no C-5 substituent) and 5-bromo-2,4-dichloropyrimidine (C-5 bromo, which participates only in cross-coupling). This orthogonal functionality enables parallel diversification strategies: the chloro groups at C-2 and C-4 can undergo sequential SNAr reactions to introduce amine or alkoxy substituents, while the C-5 carboxyl group can simultaneously or subsequently be derivatized via amide coupling, esterification, or Curtius rearrangement to amines [1]. This three-point diversity is not achievable with non-carboxylated analogs, which are limited to C-2/C-4 modifications only.

Parallel synthesis Medicinal chemistry Building block diversity

Physicochemical Property Differentiation: Carboxyl Group Confers Aqueous Solubility Advantage Over 5-Bromo Analog

The carboxylic acid moiety at C-5 confers measurable polarity and aqueous solubility differences relative to the 5-bromo analog. The predicted pKa of 0.97±0.32 for the carboxylic acid group indicates that at physiological pH and under typical aqueous reaction conditions, the compound exists predominantly in its ionized carboxylate form, enhancing water solubility . In contrast, 5-bromo-2,4-dichloropyrimidine lacks an ionizable group and exhibits lower aqueous solubility . This solubility differential directly impacts amenability to aqueous reaction conditions and purification protocols.

Aqueous solubility Formulation compatibility Physicochemical profiling

Derivative Utility in Post-Emergent Herbicide Development: Ester Derivatives Demonstrated Selective Activity

Esters of 2,4-dichloropyrimidine-5-carboxylic acid have been specifically identified as preferred compounds in post-emergent herbicide formulations, with documented selective activity against weeds while sparing crops. U.S. Patent 4,118,217 explicitly lists octyl 2,4-dichloropyrimidine-5-carboxylate, benzyl 2,4-dichloropyrimidine-5-carboxylate, and allyl 2,4-dichloropyrimidine-5-carboxylate as especially preferred compounds for this application, with recommended application rates of 0.25 to 20 pounds per acre [1]. This patent establishes that the 2,4-dichloropyrimidine-5-carboxylate core scaffold is essential for this post-emergent activity profile—a property not documented for esters derived from non-carboxylated pyrimidines. The C-5 carboxyl group is therefore not merely a synthetic convenience but a structural prerequisite for generating this class of herbicidal esters.

Agrochemical intermediates Post-emergent herbicides Crop protection

Documented Derivative Biological Activity: Amide Derivative Demonstrates AP-1 Inhibition at 200 nM

The amide derivative of 2,4-dichloropyrimidine-5-carboxylic acid—specifically the (3,5-bis-trifluoromethyl-phenyl)-amide (CHEMBL340779)—has been quantitatively characterized for biological activity. This derivative demonstrated an IC50 of 200 nM for inhibition of AP-1-mediated transcriptional activation in human Jurkat T-cells [1]. This activity is contingent upon the presence of the carboxylic acid moiety in the parent building block, as the amide bond serves as the essential linker connecting the 2,4-dichloropyrimidine core to the trifluoromethylphenyl pharmacophore. Analogs lacking the C-5 carboxyl group cannot access this specific chemotype without additional synthetic steps to introduce a comparable linking functionality.

Kinase inhibitor Transcription factor inhibition Immunology

Optimal Procurement and Application Scenarios for 2,4-Dichloropyrimidine-5-carboxylic Acid (CAS 37131-89-8)


Kinase Inhibitor Library Synthesis Requiring Three-Point Diversity

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries should procure 2,4-dichloropyrimidine-5-carboxylic acid rather than 2,4-dichloropyrimidine. The C-5 carboxyl group enables parallel diversification: sequential SNAr at C-4 and C-2 introduces amine or alkoxy substituents while the C-5 carboxyl can be amidated to install additional pharmacophore elements [1]. This orthogonal reactivity supports the generation of structurally diverse compound sets from a single scaffold—a capability not available with the two-point 2,4-dichloropyrimidine scaffold.

Post-Emergent Herbicide Development Programs

Agrochemical research teams developing selective post-emergent herbicides should select 2,4-dichloropyrimidine-5-carboxylic acid as the core building block. The carboxyl group is essential for generating active ester derivatives such as octyl, benzyl, and allyl 2,4-dichloropyrimidine-5-carboxylates, which have been specifically identified as preferred compounds for selective weed control with minimal pre-emergent carryover [1]. Alternative pyrimidine scaffolds lacking the C-5 carboxyl group cannot yield this specific class of herbicidal esters.

AP-1 or JNK Pathway Inhibitor Optimization

Research programs targeting AP-1-mediated transcription or JNK signaling pathways should utilize 2,4-dichloropyrimidine-5-carboxylic acid to access the validated amide chemotype exemplified by CHEMBL340779. This derivative has demonstrated cellular activity (IC50 = 200 nM) in Jurkat T-cell assays [1]. The C-5 carboxyl group provides the essential amide linkage point; substituting a non-carboxylated building block would require additional synthetic steps to introduce C-5 functionality, reducing overall efficiency.

Aqueous-Phase Synthetic Protocols and Biological Assays

When designing synthetic routes or biological assays that require aqueous solubility, 2,4-dichloropyrimidine-5-carboxylic acid is preferable to 5-bromo-2,4-dichloropyrimidine or other non-ionizable analogs. The carboxylic acid group (pKa ≈ 0.97) ionizes under physiological and mildly basic conditions, enhancing water compatibility and eliminating the need for organic co-solvents that may interfere with downstream enzymatic or cellular assays [1]. This property is particularly relevant for one-pot syntheses incorporating aqueous workup steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.